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Compound of Interest

Compound Name: Dipentylone

Cat. No.: B1660625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dipentylone, also known as N,N-Dimethylpentylone or bk-DMBDP, is a synthetic cathinone

with stimulant effects that has emerged as a designer drug.[1] First detected in Sweden in

2014, it has since been identified in various regions, including the United States.[1] This

technical guide provides a comprehensive overview of Dipentylone, including its chemical

identity, synthesis, analytical methods for detection, pharmacology, and toxicology, intended for

researchers, scientists, and drug development professionals.

Chemical Identification
Identifier Value

IUPAC Name
1-(1,3-benzodioxol-5-yl)-2-

(dimethylamino)pentan-1-one[1]

CAS Number (Free Base) 803614-36-0[1]

CAS Number (Hydrochloride) 17763-13-2

Molecular Formula C₁₄H₁₉NO₃[1]

Molar Mass 249.310 g·mol⁻¹[1]
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The synthesis of Dipentylone, like other synthetic cathinones, is a process that can be

accomplished with standard laboratory equipment. A common method involves a two-step

process.[2]

General Synthesis Pathway
A facile synthesis route for Dipentylone involves the following steps:

α-Bromination: The synthesis typically starts with the α-bromination of 1-(1,3-benzodioxol-5-

yl)pentan-1-one. This reaction introduces a bromine atom at the alpha position to the ketone.

Nucleophilic Substitution: The resulting α-bromoketone, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-

pentanone, is then reacted with dimethylamine. The dimethylamine acts as a nucleophile,

displacing the bromide to form Dipentylone.[2] The final product is often isolated as a

hydrochloride salt to improve its stability.[2]

General Synthesis Pathway of Dipentylone

1-(1,3-benzodioxol-5-yl)pentan-1-one α-Bromination 1-(1,3-benzodioxol-5-yl)-
2-bromo-1-pentanone

Nucleophilic Substitution
with Dimethylamine Dipentylone
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General Synthesis Pathway of Dipentylone

Analytical Methodologies
The detection and quantification of Dipentylone in various matrices, such as seized materials

and biological samples, are crucial for forensic and clinical toxicology. Several analytical

techniques have been employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of Dipentylone in seized drug

materials.[3]
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4.1.1. Experimental Protocol: GC-MS Analysis of Seized Materials

This protocol is a general guideline for the analysis of solid drug materials.

Sample Preparation:

Accurately weigh approximately 0.1 g of the homogenized powder sample.

Dissolve the sample in 1 mL of methanol.

Sonicate the mixture for 5 minutes to ensure complete dissolution.

Centrifuge the sample to pellet any insoluble materials.

Transfer the clear supernatant to a GC-MS vial for analysis.

Instrumentation Parameters (Example):

GC System: Agilent 7890B or equivalent.

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

Inlet Temperature: 280 °C.

Injection Mode: Split (20:1).

Oven Temperature Program: Initial temperature of 120 °C, ramp to 300 °C at 70 °C/min,

hold for 12 minutes.[4]

MS System: Agilent 5977B MSD or equivalent.

Transfer Line Temperature: 280 °C.[4]

Ion Source Temperature: 230 °C.[4]

Quadrupole Temperature: 150 °C.[4]
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Scan Range: m/z 40-550.[4]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Dipentylone and its

metabolites in biological fluids like whole blood and urine.[5][6]

4.2.1. Experimental Protocol: LC-MS/MS Analysis of Dipentylone in Whole Blood

This protocol provides a general procedure for the extraction and analysis of Dipentylone from

whole blood.

Sample Preparation (Protein Precipitation and Lipid Removal):

To 1.0 mL of whole blood in a screw-cap tube, add 4.0 mL of phosphate-buffered saline

(PBS) and 2.0 mL of water.

Spike the sample with an appropriate internal standard (e.g., Dipentylone-d₅).

Vortex and centrifuge at 3000 rpm for 10 minutes.[7]

For protein precipitation, add an appropriate volume of acetonitrile (e.g., 250 µL to 50 µL of

sample), vortex, and filter.[8]

Further cleanup to remove lipids can be performed using a product like Agilent Captiva

EMR—Lipid 96-well plates according to the manufacturer's protocol.[5]

Evaporate the eluate to dryness and reconstitute in an appropriate mobile phase.[7]

Instrumentation Parameters (Example):

LC System: Agilent 1290 Infinity II LC System or equivalent.

Column: C18 column (e.g., 2.1 mm I.D. x 100 mm, 2.6 µm).[8]

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[8]
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Mobile Phase B: 0.1% formic acid in methanol.[8]

Flow Rate: 0.3 mL/min.[8]

Column Temperature: 40 °C.[8]

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for

Dipentylone and its internal standard should be optimized.
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General Workflow for LC-MS/MS Analysis of Dipentylone in Whole Blood
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General Workflow for LC-MS/MS Analysis
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Pharmacology
Dipentylone primarily acts as a stimulant by modulating the function of monoamine

transporters in the central nervous system.

Mechanism of Action
Dipentylone interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and

norepinephrine transporter (NET).[9] By inhibiting the reuptake of these neurotransmitters, it

increases their concentration in the synaptic cleft, leading to its stimulant effects.[9]

Mechanism of Action of Dipentylone at the Synapse
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Mechanism of Action of Dipentylone

In Vitro Pharmacology
5.2.1. Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay

This protocol outlines a general method for determining the potency of Dipentylone to inhibit

dopamine uptake in cells expressing the dopamine transporter.[9][10]

Cell Culture:

Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-

293 or COS-7 cells.

Plate the cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well for

transiently transfected COS-7 cells) and allow them to adhere overnight.[9]

Uptake Assay:

On the day of the experiment, wash the cells with an appropriate assay buffer (e.g., Krebs-

HEPES buffer).

Pre-incubate the cells with varying concentrations of Dipentylone for a specified time

(e.g., 10 minutes).

Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

Allow the uptake to proceed for a short period (e.g., 10 minutes) at room temperature.

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

Lyse the cells and measure the amount of radioactivity using a scintillation counter.

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response

curve.

Metabolism and Toxicology
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Metabolism
Dipentylone is metabolized in the body, with pentylone being a major metabolite formed

through N-dealkylation.[11] The detection of pentylone in toxicological screenings should

prompt further investigation for the presence of Dipentylone.[11]

Toxicological Data
Toxicological data for Dipentylone is primarily derived from postmortem case reports.

Table 1: Blood Concentrations of Dipentylone and Pentylone in Postmortem Cases[11]

Compound
Concentration

Range (ng/mL)
Median (ng/mL) Mean ± SD (ng/mL)

Dipentylone 3.3 - 970 145 277 ± 283

Pentylone 1.3 - 420 31 88 ± 127

Data from a case series of 18 postmortem investigations.

Conclusion
This technical guide provides a summary of the current scientific knowledge on Dipentylone.

The information on its chemical properties, synthesis, analytical detection, pharmacology, and

toxicology is intended to be a valuable resource for the scientific community. As the landscape

of novel psychoactive substances continues to evolve, ongoing research and the development

of robust analytical methods are essential for understanding the risks associated with these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://en.wikipedia.org/wiki/Dipentylone
https://cdn.who.int/media/docs/default-source/46th-ecdd/dipentylone_46th-ecdd_critical-review_public-version.pdf
https://pubmed.ncbi.nlm.nih.gov/38991327/
https://pubmed.ncbi.nlm.nih.gov/38991327/
https://www.researchgate.net/publication/392943548_Rapid_GC-MS_method_for_screening_seized_drugs_in_forensic_investigations_optimization_and_validation
https://www.agilent.com/cs/library/applications/5991-9251EN_drugs-of-abuse_whole_blood_application.pdf
https://antisel.gr/wp-content/uploads/2025/11/University-of-Ioannina-Toxicology-Laboratory-Paper-2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5793031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5793031/
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/applications/application_note/13297/ad0231.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741089/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Ro_41_0960_in_Dopamine_Transporter_Function_Assays.pdf
https://pubmed.ncbi.nlm.nih.gov/37329303/
https://pubmed.ncbi.nlm.nih.gov/37329303/
https://www.benchchem.com/product/b1660625#cas-number-and-iupac-name-for-dipentylone
https://www.benchchem.com/product/b1660625#cas-number-and-iupac-name-for-dipentylone
https://www.benchchem.com/product/b1660625#cas-number-and-iupac-name-for-dipentylone
https://www.benchchem.com/product/b1660625#cas-number-and-iupac-name-for-dipentylone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1660625?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

